
3-Chloro-3-deoxy-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Chloro-3-deoxy-D-glucopyranose, like 3-deoxy-3-fluoro-D-glucopyranose, involves sophisticated chemical reactions that ensure the introduction of the desired halogen atom into the glucose molecule while preserving the rest of its structure. Techniques such as catalytic and stereoselective synthesis are often employed to achieve high yields and selectivity for the desired product (Takeuchi, Higuchi, & Mukaiyama, 1997).
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by their crystalline forms, which can reveal the presence of different anomers and the effects of substitution on the ring conformation. For instance, co-crystals of 3-deoxy-3-fluoro-α-D-glucopyranose and 3-deoxy-3-fluoro-β-D-glucopyranose have been studied, showing that the pyranosyl ring can assume various distorted chair structures depending on the substitution pattern (Zhang, Oliver, & Serianni, 2010).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore their reactivity towards other chemical agents. The chromic oxidation of 3-O-methyl-D-glucopyranose, for instance, can yield insights into the oxidative pathways and the impact of structural modifications on reactivity and product distribution (Frascaroli, Salas-peregrin, Sala, & Signorella, 2009).
Physical Properties Analysis
The physical properties of these derivatives, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. Modifications like chloro or fluoro substitution significantly affect these properties, often studied through crystallography and NMR spectroscopy.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other compounds, are influenced by the presence of the halogen substituent. These properties can be deduced from studies on related compounds, highlighting the impact of such modifications on the overall chemical behavior of the molecule.
For detailed insights and further reading on similar compounds and methodologies, the following references are recommended:
- (Zhang, Oliver, & Serianni, 2010)
- (Takeuchi, Higuchi, & Mukaiyama, 1997)
- (Frascaroli, Salas-peregrin, Sala, & Signorella, 2009)
Scientific Research Applications
Antitumor Activity
- Scientific Field: Cancer Chemotherapy and Pharmacology
- Summary of the Application: A derivative of nitrosourea, 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-d-allose (CNUA), which includes 3-Chloro-3-deoxy-D-glucopyranose, has been studied for its antitumor activity against murine tumors .
- Methods of Application: The effect of CNUA was examined on the peripheral white blood cell count (WBC) in normal CDF 1 mice . The lowest WBC count occurred 3 days after administration at the therapeutic dose level and the decreased value returned to the normal level 7–14 days following administration of CNUA .
- Results or Outcomes: CNUA showed significant antitumor activity against L1210 leukemia, Lewis lung carcinoma, B-16 melanoma, and autochthonous lung tumor induced by 1-ethyl-1-nitrosourea . The bone marrow toxicity was moderate and did not last long .
Fabrication of Nanoparticles
- Scientific Field: Bioprocess Engineering
- Summary of the Application: 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were fabricated for efficient and prospective in vivo metabolic processing .
- Methods of Application: Two methods were investigated for fabricating Ac42AzGlc-loaded PLGA nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method . A less-known method for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters, was also improvised .
- Results or Outcomes: The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Monosaccharide Conformational Analysis
- Scientific Field: Organic Chemistry
- Summary of the Application: The conformational analysis of monosaccharides is a significant aspect of carbohydrate chemistry . Monosaccharides exist chiefly in the six-membered pyranose form and in the five-membered furanose form, both of which adopt puckered shapes to minimize eclipsing interactions .
- Methods of Application: The conformations of these sugars are described in terms of the shapes of the symmetrical conformations adopted by the analogous hydrocarbons, cyclohexane and cyclopentane . The conformational potential energy surface minima are called conformers .
- Results or Outcomes: The shapes or conformations of carbohydrates strongly influence both their reactivity and their physical properties . Several reviews of various aspects of the conformational analysis of carbohydrates have been published .
Anomeric Effect Study
- Scientific Field: Physical Organic Chemistry
- Summary of the Application: The study of the anomeric effect, a stereoelectronic effect observed in many sugars and carbohydrate derivatives, is another application of 3-Chloro-3-deoxy-D-glucopyranose .
- Methods of Application: The anomeric effect is studied by comparing the properties of different sugars and their derivatives . For example, norjirimycin, 5-amino-5-deoxy-d-glucopyranose-glucopyranose, which exists entirely in the piperidine ring form, was used to study the anomeric effect .
- Results or Outcomes: The calculations indicate that n → σ* interactions are of minor importance in explaining the anomeric effect .
Safety And Hazards
While specific safety and hazard information for 3-Chloro-3-deoxy-D-glucopyranose is not readily available, general safety practices for handling chemicals should be followed. This includes avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak8.
Future Directions
The future directions for the study and application of 3-Chloro-3-deoxy-D-glucopyranose are not clearly defined in the literature. However, given its utility in organic synthesis1, it may find applications in the development of new chemical reactions or the synthesis of novel compounds.
Please note that this information is based on the available literature and may not be comprehensive. Further research may provide additional insights into the properties and potential applications of 3-Chloro-3-deoxy-D-glucopyranose.
properties
CAS RN |
22933-89-7 |
|---|---|
Product Name |
3-Chloro-3-deoxy-D-glucopyranose |
Molecular Formula |
C₆H₁₁ClO₅ |
Molecular Weight |
198.6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



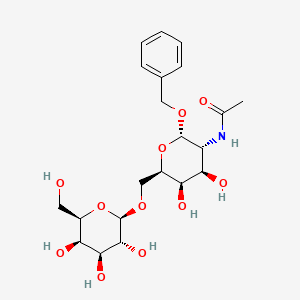
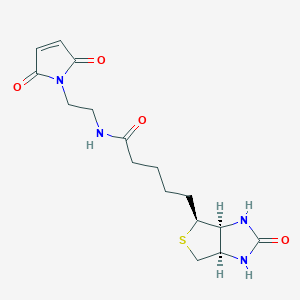
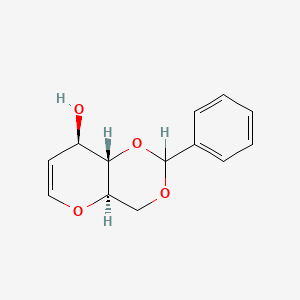

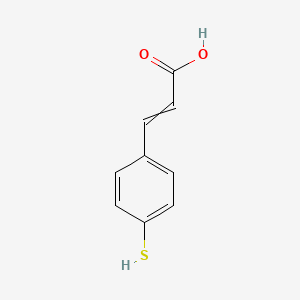
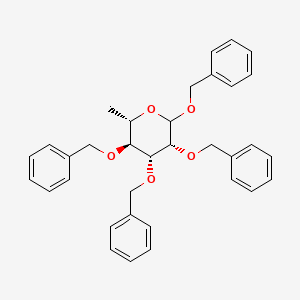
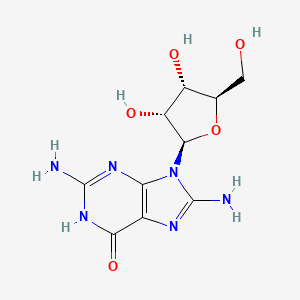
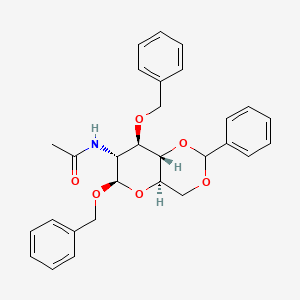
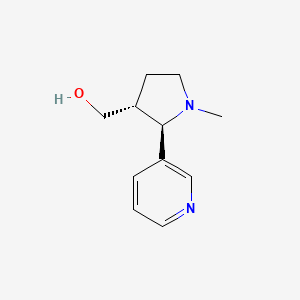
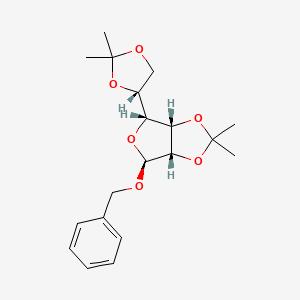
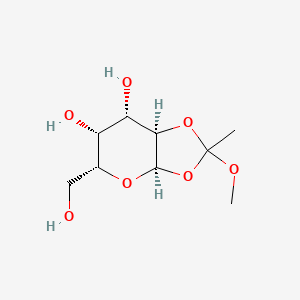
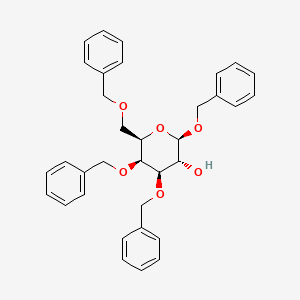
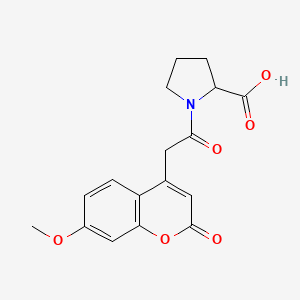
![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)